molecular formula C20H18N2O B2611622 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-19-2

2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Cat. No.: B2611622
CAS No.: 478042-19-2
M. Wt: 302.377
InChI Key: QEWBVSKCARMUHW-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a cinnolinone derivative characterized by a bicyclic aromatic system fused with a dihydropyridazinone moiety. Its structure includes a 4-methylbenzyl substituent at the 2-position, which modulates its physicochemical and pharmacological properties. Cinnolinones are nitrogen-containing heterocycles with demonstrated bioactivity, particularly in cardiovascular and antiplatelet therapies . This compound belongs to a broader class of dihydrobenzo[h]cinnolin-3(2H)-ones, which have been explored for their antihypertensive and antiaggregating activities .

Properties

IUPAC Name

2-[(4-methylphenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-14-6-8-15(9-7-14)13-22-19(23)12-17-11-10-16-4-2-3-5-18(16)20(17)21-22/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWBVSKCARMUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of catalysts such as Rhodium (III) to facilitate C-H activation and annulation reactions . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cinnoline Core

The electron-deficient cinnoline ring undergoes nucleophilic substitution, particularly at positions activated by conjugation with the ketone group. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
Aromatic aminationNH₃/MeOH, 80°C, 12 hr3-Amino derivative68%
HalogenationNBS, CCl₄, radical initiator, reflux8-Bromo derivative72%
ThiocyanationKSCN, AcOH, 50°C10-Thiocyano analog58%

Mechanistic studies indicate that the ketone group at position 3 polarizes the adjacent C4–C5 bond, enhancing electrophilicity at C8 and C10 .

Oxidation and Reduction Pathways

The dihydrocinnolinone system participates in redox reactions:

Oxidation

  • Ketone Stability : The 3-keto group resists oxidation under mild conditions but undergoes Baeyer-Villiger oxidation with mCPBA (CH₂Cl₂, 0°C) to form a lactone (43% yield).

  • Ring Aromatization : Treatment with DDQ in toluene (reflux, 6 hr) fully aromatizes the dihydro ring, yielding benzo[h]cinnolin-3(1H)-one (89% yield) .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C in EtOH reduces the cinnoline ring to a tetrahydro derivative, preserving the ketone (82% yield).

  • Selective Ketone Reduction : NaBH₄/CeCl₃ selectively reduces the ketone to a secondary alcohol (91% yield).

Side Chain Modifications

The 4-methylbenzyl group undergoes functionalization:

ReactionConditionsOutcomeApplication
Friedel-Crafts alkylationAlCl₃, CH₂Cl₂, 25°CPara-substituted aryl adductsPharmacophore diversification
Oxidative cleavageKMnO₄, H₂O, 70°C4-Methylbenzoic acid derivativeProdrug synthesis
Radical brominationNBS, AIBN, CCl₄α-Bromo-4-methylbenzyl derivativeCross-coupling precursors

The methyl group’s electron-donating effect directs electrophilic attacks to the benzyl position .

Cycloaddition and Annulation Reactions

The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

DienophileConditionsProductSelectivity
Maleic anhydrideToluene, 110°C, 24 hrFused tetracyclic lactoneendo > 90%
DMADMicrowave, 150°C, 1 hrPyridazine-fused cycloadduct76% yield

Density functional theory (DFT) calculations confirm orbital symmetry alignment between the cinnoline LUMO (-1.8 eV) and dienophile HOMO (-6.2 eV) .

Metal-Free Functionalization

Recent protocols enable C–H activation without transition metals:

  • Photochemical alkylation : Using DTBP as an initiator under UV light, alkyl radicals add to C8 (62% yield) .

  • Organocatalytic amidation : L-Proline catalyzes coupling with nitrosoarenes at C5 (51% yield, 94% ee) .

Biological Activity Correlation

Structure-activity relationship (SAR) studies reveal:

  • Anticancer activity : Bromination at C8 improves IC₅₀ against HCT-116 cells from 12 μM (parent) to 2.3 μM .

  • Antiviral modification : Thiocyanation at C10 enhances inhibition of H5N1 neuraminidase (85% at 10 μM) .

This compound’s reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science. Continued exploration of its electrochemical properties and supramolecular interactions is warranted .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with a benzo[c]cinnoline structure exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that it can interfere with key signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .

2. Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase activity suggests that it may help increase acetylcholine levels in the brain, potentially improving cognitive functions . This aligns with ongoing research into similar compounds that target cholinergic pathways.

3. Antimicrobial Properties
Preliminary studies have demonstrated antimicrobial activity against various pathogens. The structure of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one allows it to interact with microbial membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antibiotics amidst rising antibiotic resistance .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, where it serves as a model compound to understand the interaction between small molecules and enzymes. Its inhibitory effects on specific enzymes can provide insights into designing more potent inhibitors for therapeutic purposes .

2. Molecular Docking Studies
In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action and guide the synthesis of more effective derivatives .

Material Science Applications

1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport properties is being explored for use in electronic devices .

2. Photonic Applications
The compound's photophysical properties are being investigated for potential use in photonic devices. Its ability to absorb and emit light at specific wavelengths could be harnessed in sensors and imaging technologies .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against various cancer cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating its potential as a lead compound for drug development .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in vitro for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed a marked decrease in cell death compared to control groups, supporting its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 2-(4-methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one involves its interaction with specific molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Cinnolinones

Compound Name Substituents Key Activities Efficacy (vs. Lead Compound 1) Source
Lead Compound 1 8-Acetylamino Antihypertensive, antiaggregating Reference (100%)
4a-Methyl derivative 4a-Methyl Moderate hypotensive activity ~60% potency
2-(4-Chlorophenyl) derivative 2-(4-Chlorophenyl) Anticancer (cytotoxicity) N/A
2-(4-Methylbenzyl) target compound 2-(4-Methylbenzyl) Antihypertensive, antiaggregating ~85% potency
8-Amino-4,4a,5,6-tetrahydro derivative 8-Amino, 4,4a,5,6-tetrahydro Antiviral (anti-HIV) N/A
  • Substituent Impact: The 4-methylbenzyl group at the 2-position enhances lipophilicity, improving membrane permeability compared to smaller substituents like acetyl . Chlorophenyl substituents (e.g., in pyridazine derivatives) shift activity toward anticancer applications, as seen in cytotoxicity assays . Amino groups at the 8-position (e.g., in dihydrobenzo[h]quinazolines) correlate with antiviral activity .

Pharmacological Profile vs. Lead Compounds

The lead compound (8-acetylamino-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-one) exhibited superior hypotensive and antiplatelet effects in rat models, reducing systolic blood pressure by 35–40% at 10 mg/kg . The target compound (2-(4-methylbenzyl)-substituted) showed ~85% of this efficacy, with prolonged duration due to slower metabolic clearance . In contrast, 4a-methyl derivatives (e.g., 4a-methyl-4,4a,5,6-tetrahydrothieno[2,3-h]cinnolin-3(2H)-one) demonstrated reduced potency (~60%), likely due to steric hindrance at the 4a-position .

Research Findings and Clinical Implications

  • Antihypertensive Activity : The target compound reduced mean arterial pressure by 28% in hypertensive rat models at 10 mg/kg, comparable to captopril .
  • Antiplatelet Effects : It inhibited ADP-induced platelet aggregation by 70% at 1 μM, outperforming 4a-methyl analogues (~50% inhibition) .
  • Therapeutic Limitations: Unlike dihydrobenzo[h]quinazolines , cinnolinones in this class lack significant antiviral or anticancer activity, highlighting their specificity for cardiovascular targets.

Biological Activity

2-(4-Methylbenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.4 g/mol
  • CAS Number : 478042-19-2
  • Purity : Minimum 95% .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Tyrosinase Inhibition : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Histamine H3 Receptor Modulation : Preliminary studies suggest that it may interact with histamine H3 receptors, potentially influencing neurotransmitter release and presenting therapeutic opportunities for neurological disorders .

Tyrosinase Inhibition

A study involving B16F10 murine melanoma cells demonstrated that this compound effectively inhibited both intracellular and extracellular melanin production. The mechanism was linked to the inhibition of tyrosinase activity, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation .

Antioxidant Efficacy

The compound exhibited strong scavenging activity against DPPH and ABTS radicals in vitro, indicating its potential as a natural antioxidant agent. This property is crucial for applications in skincare and therapeutic formulations aimed at combating oxidative stress-related diseases .

Histamine H3 Receptor Interaction

Research has suggested that the compound may serve as a novel agent for modulating histamine H3 receptors, which are implicated in various neurological conditions. The dual action of this compound could provide a therapeutic avenue for treating disorders such as anxiety and cognitive dysfunction .

Case Study 1: Melanin Production Inhibition

In a controlled laboratory setting, B16F10 cells treated with varying concentrations of the compound showed a dose-dependent decrease in melanin production compared to untreated controls. The results indicated a significant reduction (up to 60%) in melanin levels at higher concentrations (20 µM) after 72 hours of treatment.

Case Study 2: Cytotoxicity Assessment

Cytotoxicity assays revealed that the compound did not exhibit significant toxicity at concentrations below 20 µM over a 48-hour period. This finding is critical for establishing safety profiles for potential therapeutic applications .

Comparative Table of Biological Activities

Activity TypeCompound NameEfficacy LevelReference
Tyrosinase InhibitionThis compoundHigh
Antioxidant ActivityThis compoundStrong
Histamine H3 ModulationThis compoundPotentially Effective

Q & A

Q. Methodological Insight :

  • Binding assays : Use purified PDE III isoenzymes with [³H]-cAMP as a substrate. Measure inhibition via scintillation counting .
  • Molecular docking : Employ software like AutoDock Vina to map substituent-enzyme interactions (e.g., π-π stacking with Phe residues) .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Q. Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton shifts (δ 7.2–8.1 ppm for cinnolinone protons) and methylbenzyl CH₃ (δ 2.3–2.5 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 319.1445 for C₂₁H₂₀N₂O) .
  • Elemental analysis : Ensure C, H, N, S ratios match theoretical values (e.g., C: 72.3%, H: 5.8%, N: 8.8%) .

Advanced: What computational strategies predict multi-target inhibition for neurodegenerative disease applications?

Q. Answer :

  • Molecular docking : Screen against 28+ human enzymes (e.g., hMAO-B, hAChE) using Glide or Schrödinger Suite. Prioritize hits with docking scores <−8.0 kcal/mol .
  • ADMET prediction : Use SwissADME or ProTox-II to assess blood-brain barrier penetration (e.g., logP ~3.5 optimal) and toxicity .
  • Kinetic analysis : Determine ATP-competitive inhibition via Michaelis-Menten plots (Ki <5 nM for FGFR1/2) .

Key Finding :
The compound’s tricyclic core shows dual hMAO-B/hAChE inhibition, comparable to donepezil (ΔG = −9.2 vs. −9.5 kcal/mol) .

Basic: How are intermediates stabilized during synthesis?

Q. Answer :

  • Tautomer control : 5,6-Dihydro intermediates (e.g., 1,4-dihydrothienocinnolinones) are stabilized at low temperatures (<0°C) to prevent dehydrogenation .
  • Acidic quenching : Use HCl (1M) to protonate enolate intermediates, minimizing side reactions .
  • Chromatography : Purify via silica gel column (hexane:EtOAc, 3:1) to isolate intermediates with >95% purity .

Advanced: What in vivo models evaluate hypotensive efficacy, and how do they correlate with in vitro data?

Q. Answer :

  • Rat models : Normotensive Wistar rats (IV administration, 1–10 mg/kg) show dose-dependent BP reduction (ΔMAP = −20 mmHg at 5 mg/kg) .
  • Correlation : In vitro PDE III IC₅₀ values (0.5–1.2 µM) inversely correlate with in vivo efficacy (R² = 0.87) .
  • Platelet aggregation : Use collagen-induced aggregation assays (IC₅₀ = 10–15 µM) to confirm anti-thrombotic activity .

Advanced: How can the cinnolinone core be modified to enhance BBB penetration?

Q. Answer :

  • Polar surface area (PSA) reduction : Replace the 3-ketone with a bioisostere (e.g., oxadiazole) to lower PSA from 60 Ų to <50 Ų .
  • Prodrug strategy : Esterify the ketone (e.g., acetyloxymethyl) for passive diffusion, followed by enzymatic hydrolysis in the brain .
  • P-glycoprotein evasion : Introduce halogen atoms (e.g., F) to reduce efflux ratios (<2.0 in MDCK-MDR1 assays) .

Basic: What solvents and conditions minimize byproducts during functionalization?

Q. Answer :

  • Alkylation : Use DMF/K₂CO₃ at 60°C for 12 h (yield 55–60%) .
  • Avoiding dimerization : Maintain dilute conditions (<0.1M) in THF to prevent cross-coupling .
  • Catalysis : Add KI (10 mol%) to accelerate SN2 reactions with 4-methylbenzyl chloride .

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